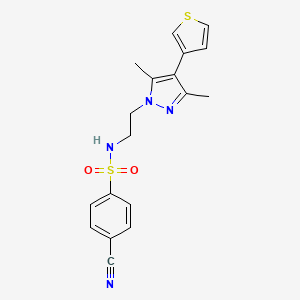
4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Cyano Group : Enhances the compound's reactivity and pharmacophoric properties.
- Thiophene Ring : Contributes to the compound's biological activity and stability.
- Pyrazole Moiety : Known for its diverse pharmacological effects.
Pharmacological Properties
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit significant anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrazole, including compounds similar to this compound, possess notable anti-inflammatory properties. For instance, compounds in this class have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium. In one study, several pyrazole derivatives exhibited IC50 values ranging from 57.24 μg/mL to 69.15 μg/mL against inflammatory pathways, which is significant when compared to the standard drug's IC50 value of 54.65 μg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have revealed that related pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values in the range of 0.12–2.78 μM, showing greater potency than doxorubicin in some cases .
- U937 (Monocytic Leukemia) : Similar compounds showed promising cytotoxicity with IC50 values lower than those of traditional chemotherapeutic agents .
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Inhibition of COX Enzymes : Some derivatives act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Induction of Apoptosis : Studies indicate that certain pyrazole derivatives induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
- Interaction with Enzymatic Pathways : The compound may also interact with key enzymatic pathways involved in cell proliferation and survival.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
Propiedades
IUPAC Name |
4-cyano-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-13-18(16-7-10-25-12-16)14(2)22(21-13)9-8-20-26(23,24)17-5-3-15(11-19)4-6-17/h3-7,10,12,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQBODLGWHPXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C#N)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













